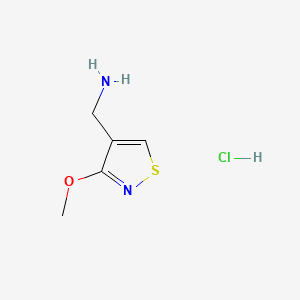![molecular formula C8H7BrN2S B6608057 2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine CAS No. 2839156-73-7](/img/structure/B6608057.png)
2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine, or 2-Br-5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridine, is a heterocyclic compound that has been studied for its various properties and applications. It is a part of the pyridine family and is a derivative of the thiazole ring. It has been studied for its potential applications in various fields, including medicine, organic synthesis, and biochemistry.
科学研究应用
2-Br-5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridine has been studied for its potential applications in various scientific research fields. It has been found to be a useful reagent in organic synthesis, as it can be used to synthesize various compounds. It has also been studied for its potential applications in biochemistry and medicine. It has been found to have potential anti-inflammatory and anti-cancer properties, as well as potential applications in the treatment of neurological disorders.
作用机制
The mechanism of action of 2-Br-5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridine is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It is also believed to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
2-Br-5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridine has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases. It has also been found to have potential anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells. Additionally, it has been found to have potential neuroprotective properties, as it has been found to protect neurons from damage.
实验室实验的优点和局限性
The use of 2-Br-5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridine in lab experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively stable, making it a useful reagent in organic synthesis. Additionally, it has a wide range of potential applications, making it a useful tool for research. However, there are some limitations to its use. It is not as widely available as some other compounds, making it difficult to obtain in some areas. Additionally, it is not as well-studied as some other compounds, making it difficult to predict its effects in certain situations.
未来方向
The potential applications of 2-Br-5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridine are vast and there are many potential future directions for research. One potential future direction is to further study its potential anti-inflammatory and anti-cancer properties. Additionally, further research could be done to determine its potential applications in the treatment of neurological disorders. Additionally, further research could be done to determine its potential applications in organic synthesis and biochemistry. Finally, further research could be done to improve the availability of the compound and to further understand its biochemical and physiological effects.
合成方法
2-Br-5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridine can be synthesized through a variety of methods. The most common method is through the reaction of 1-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine with bromine in acetic acid. Other methods include the reaction of 1-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine with potassium iodide in acetic acid and the reaction of 1-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine with hydrochloric acid in acetic acid.
属性
IUPAC Name |
2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-3-5(2)10-7-6(4)12-8(9)11-7/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJWDSMDZJAIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis](/img/structure/B6607983.png)

amino}methyl)-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B6607986.png)
![rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate](/img/structure/B6607988.png)
![6-(5-{10-oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decan-3-yl}-1,2,4-oxadiazol-3-yl)-1,2-dihydroquinolin-2-one](/img/structure/B6607998.png)
![1-[({[3-(dimethylamino)phenyl]methyl}(methyl)amino)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B6608003.png)
![2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6608007.png)
![2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B6608010.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid](/img/structure/B6608018.png)
![1,6-dimethyl-4-[3-(2-methylpropyl)-1H-indazole-5-carbonyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B6608030.png)

![benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B6608070.png)

